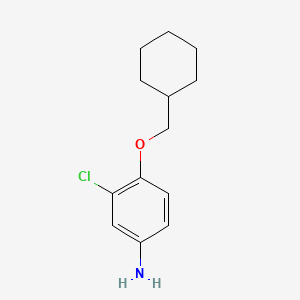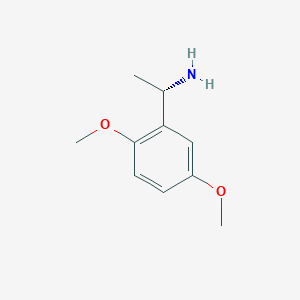
(1S)-1-(2,6-Dimethoxyphenyl)ethylamine
Overview
Description
(1S)-1-(2,6-Dimethoxyphenyl)ethylamine, also known as 2C-H, is a chemical compound belonging to the phenethylamine family. It is a psychoactive substance that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Chiral Auxiliary in Organic Synthesis
(Kohara, Hashimoto, & Saigo, 1999) found that a similar chiral amine, 1-(2,5-dimethoxyphenyl)ethylamine, serves as an effective chiral auxiliary for diastereoselective alkylation of aldimines with alkylmetals. This chiral auxiliary can be removed through acetylation and oxidation processes, enabling amino-transfer to the final product.
Antioxidant Compound Synthesis
2,6-Dimethoxyphenol, structurally related to (1S)-1-(2,6-Dimethoxyphenyl)ethylamine, was used to produce compounds with higher antioxidant capacity. (Adelakun et al., 2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol, leading to the formation of a dimer with significantly enhanced antioxidant properties.
Peptidomimetics Synthesis
A new chiral auxiliary derived from α-phenylethylamine, similar to (1S)-1-(2,6-Dimethoxyphenyl)ethylamine, was used to synthesize non-racemic α-(2,4-dimethoxyphenyl)ethylamine. (Kłossowski et al., 2014) applied this in an asymmetric Ugi reaction to create chiral, non-racemic peptidomimetics.
Synthesis of Complexes
In a study by (Brouwer et al., 1972), compounds structurally similar to (1S)-1-(2,6-Dimethoxyphenyl)ethylamine reacted with isatin to produce various derivatives, demonstrating the compound's utility in the synthesis of complex organic structures.
Molecular Imprinting
A 2-(3,4-dimethoxyphenyl)ethylamine imprinted polymer was developed for the effective separation of dopamine from bananas. (Luliński & Maciejewska, 2012) demonstrated the potential of such polymers in molecular recognition and separation processes.
Radioligand Development
Technetium-99m-phenethylamines complexes, using ligands like 2-(3,4-dimethoxyphenyl)ethylamine, were evaluated as potential dopamine receptor radioligands. (Vitale et al., 1995) explored these complexes' chemical and biological characteristics, highlighting their potential in medical imaging.
properties
IUPAC Name |
(1S)-1-(2,6-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFHNHLQMVBTK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-Methoxy-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3153611.png)





![[1-(1-Adamantylmethyl)propyl]amine hydrochloride](/img/structure/B3153659.png)


![5-Methoxy-2-[(4-phenoxyanilino)methyl]benzenol](/img/structure/B3153683.png)
